molecular formula C18H19N3O4 B2929662 N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide CAS No. 1251561-62-2

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B2929662
CAS No.: 1251561-62-2
M. Wt: 341.367
InChI Key: XBWLTDGFPMOAGW-UHFFFAOYSA-N
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Description

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide is a complex heterocyclic compound featuring a tricyclic core (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one) fused with a 1,2-oxazole-5-carboxamide moiety. The 1,2-oxazole group introduces a planar aromatic heterocycle, while the carboxamide linker enhances hydrogen-bonding capacity, critical for biological activity or material science applications.

Properties

IUPAC Name

N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(16-6-8-19-25-16)20-12-4-5-15-14(11-12)18(23)21-9-2-1-3-13(21)7-10-24-15/h4-6,8,11,13H,1-3,7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWLTDGFPMOAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include cyclization reactions, oxidation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with modifications in the tricyclic core, substituents, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Potential Applications
Target Compound : N-{2-oxo-9-oxa-1-azatricyclo[...]hexadeca-...-5-carboxamide Tricyclic core, 1,2-oxazole-5-carboxamide ~430–450 (estimated) Amide, oxazole, lactam Drug discovery, enzyme inhibition
Analog 1 : 2-oxo-N-[(12S)-2-oxo-9-oxa-1-azatricyclo[...]hexadeca-...-5-sulfonamide Same tricyclic core; sulfonamide replaces carboxamide 443.47 Sulfonamide, benzoxazole, lactam Antimicrobial agents, solubility studies
Analog 2 : 3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-...}pyrazole-5-carboxamide Fluorophenyl and pyrazole substituents; methyl group on pyrazole Not reported Pyrazole, fluorophenyl, amide Kinase inhibitors, PET tracers
Analog 3 : 5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles Tetrazole bioisostere replaces carboxamide; amino group on oxazole Varies (200–350) Tetrazole, oxazole, amine Metabolic stability enhancement
Analog 4 : Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates Boc-protected cycloaminyl and ester groups; no tricyclic core ~300–400 Oxazole, ester, Boc-amine Peptidomimetics, CNS drug candidates

Key Findings :

Functional Group Impact :

  • The sulfonamide analog (Analog 1) exhibits higher solubility due to the sulfonamide’s polar nature compared to the carboxamide in the target compound .
  • Tetrazole-containing analogs (Analog 3) are metabolically stable bioisosteres of carboxylic acids, making them suitable for oral drug formulations .

Structural Rigidity vs. In contrast, pyrazole derivatives (Analog 2) introduce rotational freedom, which may improve pharmacokinetic properties .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step cyclization and amidation, similar to methods used for Analog 1 (quantum-chemistry-guided optimization) .

Analog 2’s 4-fluorophenyl group enhances lipophilicity, which could improve blood-brain barrier penetration .

Biological Activity

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2-oxazole-5-carboxamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core followed by the introduction of the oxazole and carboxamide moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yields and purity.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsConditions
1CyclizationVarious cyclic precursorsControlled temperature
2FunctionalizationOxazole derivativesSolvent optimization
3Carboxamide formationAmine sourcesAcidic or basic conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: It could act as a modulator for receptors related to pain and inflammation.
  • Cell Signaling Interference: The compound may affect signaling pathways critical for cancer cell proliferation.

Case Studies

Recent studies have explored the anti-inflammatory and anticancer properties of this compound:

  • Anti-inflammatory Activity: A study demonstrated that N-{2-oxo-9-oxa...} significantly reduced TNF-alpha production in human whole blood assays with an IC50 value indicating potent inhibition.
  • Anticancer Properties: In vitro assays showed that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Table 2: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
Anti-inflammatoryHuman whole blood assay0.42
AnticancerVarious cancer cell lines<10

Research Applications

N-{2-oxo-9-oxa...} has diverse applications in research:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting inflammation and cancer.
  • Biological Probes: Utilized in studies investigating cellular pathways and molecular interactions.
  • Material Science: Explored for potential use in developing novel materials due to its unique structural characteristics.

Q & A

Basic: What synthetic strategies are most effective for constructing the tricyclic core of N-{...}carboxamide?

Methodological Answer:
The tricyclic system can be synthesized via multi-step routes involving cyclization and [3+2] cycloaddition. For example:

  • Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions, as demonstrated in oxazole-carboxamide syntheses .
  • Tricyclic scaffold assembly : Use of nitrile intermediates in [3+2] cycloadditions with azides to introduce tetrazole bioisosteres, a method validated for structurally related oxazole-tetrazole hybrids .
  • Key reagents : SmCl₃ in THF has been employed to catalyze annulation reactions in similar anthracene-fused isoxazole systems, suggesting applicability for sterically demanding steps .

Basic: How can structural confirmation of this compound and intermediates be rigorously validated?

Methodological Answer:

  • NMR spectroscopy : Analyze coupling patterns to confirm regiochemistry (e.g., oxazole proton splitting at δ 6.5–8.5 ppm) and tricyclic scaffold geometry .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to confirm elemental composition .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the tricyclic moiety, as done for analogous bridged heterocycles .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent modulation : Systematically vary methoxy groups on phenyl rings (as in ’s analogs) to assess electronic effects on target binding. For example, replacing 3,4,5-trimethoxy with halogen substituents could enhance lipophilicity .
  • Computational docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes or receptors). Align with frameworks like ’s theory-guided SAR design .
  • Bioisosteric replacement : Substitute the oxazole ring with 1,3,4-oxadiazole or tetrazole moieties, leveraging ’s [3+2] cycloaddition methodology to maintain metabolic stability .

Advanced: How can researchers address low yields in the final cyclization step of the tricyclic core?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., SmCl₃, ZnCl₂) to stabilize transition states, as shown in anthracene-isoxazole syntheses (yield improved from 45% to 72% with SmCl₃) .
  • Solvent optimization : Replace THF with DMF or DCE to enhance solubility of intermediates. highlights triethylamine as a base for reflux reactions, which may mitigate side reactions .
  • Microwave-assisted synthesis : Apply controlled heating (e.g., 150°C, 30 min) to accelerate cyclization, a technique validated for similar heterocycles .

Advanced: How to resolve contradictions in antimicrobial activity data across studies?

Methodological Answer:

  • Standardize assays : Use CLSI/MHRA guidelines for MIC determinations. notes that discrepancies in oxadiazole bioactivity often stem from variations in bacterial strains or inoculum size .
  • Check structural integrity : Confirm purity (>95% via HPLC) and rule out degradation products using LC-MS. Recrystallize from pet-ether/ethanol mixtures to remove impurities .
  • Synergy studies : Evaluate combinatorial effects with known antibiotics to identify adjuvant potential, as seen in bis-oxadiazole derivatives .

Methodological: What are best practices for achieving >95% purity in final compounds?

Methodological Answer:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane for oxazole-carboxamides, as demonstrated in ’s purification protocols .
  • Flash chromatography : Employ gradient elution (e.g., 10–50% EtOAc in hexane) with silica gel (230–400 mesh) to separate regioisomers .
  • TLC monitoring : Use UV-active plates and iodine staining to track reaction progress, ensuring intermediates are isolated at optimal Rf values (e.g., 0.3–0.5) .

Future Directions: How can AI-driven approaches enhance synthesis and optimization?

Methodological Answer:

  • Predictive modeling : Train ML algorithms on reaction databases to predict optimal conditions (e.g., catalysts, solvents) for tricyclic ring formation, aligning with ’s AI-integrated workflows .
  • Automated high-throughput screening : Use robotic platforms to test 100+ reaction variants in parallel, accelerating SAR exploration for methoxy-substituted analogs .
  • Real-time NMR analysis : Integrate AI with inline spectroscopy to detect byproducts and adjust reaction parameters dynamically .

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